molecular formula C12H12N2O2 B13325758 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B13325758
M. Wt: 216.24 g/mol
InChI Key: DXZCPAHVVUVERE-UHFFFAOYSA-N
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Description

3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring via a methoxy group, making it a versatile scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with a suitable benzaldehyde derivative. One common method is the condensation reaction between 4-methyl-1H-pyrazole and 3-methoxybenzaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its versatile chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group, used in various chemical syntheses.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A related compound with antioxidant and anticancer activities

Uniqueness

3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific combination of a pyrazole ring and a benzaldehyde moiety linked via a methoxy group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-[(4-methylpyrazol-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-10-6-13-14(7-10)9-16-12-4-2-3-11(5-12)8-15/h2-8H,9H2,1H3

InChI Key

DXZCPAHVVUVERE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)COC2=CC=CC(=C2)C=O

Origin of Product

United States

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